molecular formula C23H19N3O4 B2588683 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931704-73-3

5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Número de catálogo: B2588683
Número CAS: 931704-73-3
Peso molecular: 401.422
Clave InChI: QXKYXPPWLHOINT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-methoxyphenylamino group at position 5, a furan-2-yl moiety at position 2, and a nitrile group at position 4. The furan ring is further functionalized with a (3-methylphenoxy)methyl substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., oxazole, furan, and triazole derivatives) are frequently explored as kinase inhibitors, antimicrobial agents, or antitumor candidates .

Actividad Biológica

The compound 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS No. 606948-52-1) is a novel heterocyclic compound with potential therapeutic applications. Its structure incorporates various functional groups that contribute to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O3C_{21}H_{21}N_3O_3, with a molecular weight of 363.41 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole moiety is known to modulate various signaling pathways, potentially influencing cell proliferation and apoptosis. Its interaction with enzymes or receptors can lead to:

  • Inhibition of tumor growth : The compound may induce apoptosis in cancer cells by activating specific signaling cascades.
  • Anti-inflammatory effects : It may suppress pro-inflammatory cytokine production, thereby reducing inflammation.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities:

  • Anticancer Activity : Compounds containing oxazole and phenyl groups have been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that derivatives can inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes, suggesting immunomodulatory effects .
  • Antiviral Activity : Some oxazole derivatives have demonstrated efficacy against viruses such as human herpes virus type-1 (HHV-1), indicating potential for antiviral applications .

Case Studies

Several studies highlight the promising biological activities of related compounds:

  • A study on oxazolo[5,4-d]pyrimidines revealed their ability to act as adenosine receptor antagonists and inhibitors of receptor tyrosine kinase, showcasing their potential in treating autoimmune disorders and cancers .
  • Another investigation into similar oxazole-containing compounds noted their capacity to activate caspase pathways, leading to apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 Value (µM)Reference
SCM9AntitumorA549 (lung cancer)15
SCM5ImmunomodulatoryHuman PBMCs10
Compound 13AnticancerJurkat (T-cell leukemia)<20
Compound 22Anti-inflammatoryHT29 (colon cancer)<30

Q & A

Q. What are the established synthetic routes for 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

Basic
The synthesis involves multi-step organic reactions, typically starting with the assembly of the oxazole core followed by functionalization with methoxyphenyl and furan-derived substituents. Key steps include:

  • Coupling reactions : Use of palladium catalysts for cross-coupling between halogenated intermediates and organometallic reagents (e.g., Suzuki-Miyaura for aryl-aryl bonds).
  • Protection/deprotection strategies : Temporary masking of amine groups (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent side reactions during furan methylation .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
  • Temperature control : Reactions often require precise thermal gradients (e.g., 0–5°C for nitrile formation, 80–100°C for cyclization) to minimize decomposition .

Critical parameters : Yield optimization hinges on stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylphenoxy-methylfuran for complete substitution) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for methoxy (δ ~3.8 ppm), furan protons (δ ~6.2–7.5 ppm), and oxazole carbons (δ ~150–160 ppm). Anomalies in splitting patterns may indicate stereochemical issues .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the furan-oxazole junction .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₀N₃O₄; expected [M+H]⁺ = 426.1453) and detect fragmentation pathways (e.g., loss of –CN or –OCH₃ groups) .
  • X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal packing and bond geometries. Note that disordered solvent molecules in the lattice may require TWINABS for correction .

Q. How can researchers address contradictions between experimental spectral data and computational modeling results during structural elucidation?

Advanced

  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to identify mismatches in functional groups like the carbonitrile (–C≡N) stretch .
  • Byproduct analysis : Investigate unexpected peaks (e.g., in , a malononitrile byproduct formed during furan-3-carbonitrile synthesis) via LC-MS and adjust reaction conditions (e.g., reducing excess reagents) .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., hindered rotation of the methoxyphenyl group) that may explain discrepancies in NOESY/ROESY data .

Q. What strategies are effective in enhancing the compound’s stability under varying pH and temperature conditions for biological assays?

Advanced

  • pH stability profiling : Conduct accelerated degradation studies (25–40°C, pH 1–10) with HPLC monitoring. The oxazole ring is prone to hydrolysis in acidic conditions (pH < 3), requiring lyophilization for storage .
  • Excipient screening : Use cyclodextrins or lipid-based formulations to shield the furan moiety from oxidative degradation (e.g., in PBS buffer at 37°C) .
  • Light sensitivity : Store solutions in amber vials, as the 4-methoxyphenyl group may undergo photodegradation (validated via UV-Vis kinetics) .

Q. What preliminary in vitro assays are suitable for evaluating the compound’s biological activity?

Basic

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or acetylcholinesterase (AChE) using fluorometric assays (IC₅₀ determination). The carbonitrile group may act as a hydrogen-bond acceptor, mimicking ATP-binding motifs .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally related oxazoles (e.g., 5-(4-Methylphenyl)-1,2-oxazole in ) to establish SAR .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, with focus on the methoxyphenyl group’s role in π-π stacking .

Q. What computational methods are employed to predict binding affinities and guide the design of derivatives with improved pharmacological profiles?

Advanced

  • Molecular docking (AutoDock Vina, Glide) : Simulate interactions with target proteins (e.g., tubulin for anticancer activity). The furan’s oxygen may form key hydrogen bonds with Asp226 in β-tubulin .
  • QSAR modeling : Use descriptors like LogP (calculated ~3.2) and polar surface area (PSA ~85 Ų) to predict bioavailability. Derivatives with reduced PSA (e.g., replacing –CN with –CF₃) may enhance membrane permeability .
  • MD simulations (GROMACS) : Assess conformational stability of the oxazole-furan linkage in aqueous vs. lipid bilayer environments .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects, molecular properties, and synthesis strategies.

5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile ()

  • Key Differences: Amino Substituent: The 4-fluorobenzylamino group (C₇H₆F) replaces the 4-methoxyphenylamino (C₇H₇NO) in the target compound. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methoxy’s electron-donating nature . Furan Substituent: The 4-methoxyphenoxy group (C₇H₇O₂) differs from the target’s 3-methylphenoxy (C₇H₇O). Methoxy increases polarity, while methyl enhances lipophilicity.
  • Molecular Formula : C₂₃H₁₈FN₃O₄ (MW: 419.41 g/mol) vs. the target’s estimated C₂₃H₂₀N₄O₄ (MW: ~428.43 g/mol).
  • Synthesis: Both compounds likely share oxazole-furan coupling strategies, but the target’s 3-methylphenoxy group may require tailored phenoxy methylation steps .

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()

  • Key Differences: Amino Substituent: A 3,4-dimethoxyphenethyl group (C₁₀H₁₃NO₂) introduces bulkier, more polar substituents than the target’s 4-methoxyphenylamino. Furan vs. Oxazole Substituent: The 2-methoxyphenoxymethyl group on the oxazole (vs.
  • Molecular Formula : C₂₂H₂₃N₃O₅ (MW: 409.44 g/mol), smaller than the target due to the absence of a furan ring.
  • Functional Implications : Multiple methoxy groups enhance solubility but may reduce membrane permeability .

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile ()

  • Core Structure : A triazole-carbonitrile system replaces the oxazole-furan scaffold.
  • Substituent : The 4-methoxyphenyl group is retained, but its placement on a triazole (vs. oxazole) alters electronic distribution and binding affinity.
  • Molecular Formula : C₁₀H₈N₄O (MW: 200.20 g/mol), significantly smaller than the target compound.
  • Applications: Triazole-carbonitriles are known for antimicrobial activity, suggesting the target’s nitrile group could play a similar role .

Pyrazole-4-carbonitrile Derivatives ()

  • Core Structure: Pyrazole-carbonitrile systems (e.g., 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl derivatives) lack the oxazole-furan backbone but share nitrile functionality.
  • Key Data: Melting Points: 177.8°C (dec) for 8a () vs. 242–243°C for a thiazole-pyrimidine analog (). The target’s melting point is likely influenced by its rigid oxazole-furan core. Synthesis: SN2 reactions (e.g., bromopropanoyl intermediates in ) contrast with the target’s likely cyclocondensation or cross-coupling steps .

Propiedades

IUPAC Name

5-(4-methoxyanilino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-15-4-3-5-18(12-15)28-14-19-10-11-21(29-19)23-26-20(13-24)22(30-23)25-16-6-8-17(27-2)9-7-16/h3-12,25H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKYXPPWLHOINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.